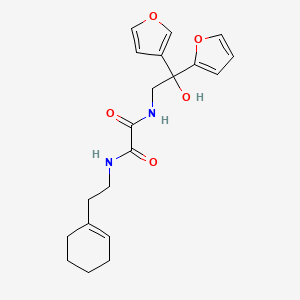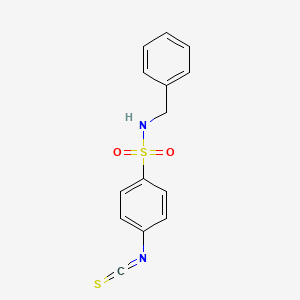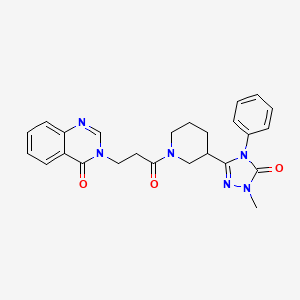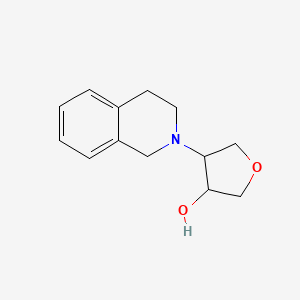![molecular formula C9H13NS B2733450 2-[2-(Methylsulfanyl)ethyl]aniline CAS No. 170944-68-0](/img/structure/B2733450.png)
2-[2-(Methylsulfanyl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Methylsulfanyl)ethyl]aniline is an organic compound that belongs to the class of aromatic amines. It is commonly known as 2-(methylthio)ethyl aniline or 2-(methylsulfanyl)aniline. This compound is widely used in scientific research for its unique properties, including its ability to act as a ligand for metal ions and its potential as a precursor for the synthesis of other organic compounds.
科学的研究の応用
Spectroscopic and Theoretical Investigation
A study by Ceylan et al. (2016) explored the spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) properties of a structurally related compound, providing insights into its molecular geometry, electronic absorption spectra, and vibrational frequencies. This research underlines the compound's potential in material science for its optical and energetic behaviors (Ceylan et al., 2016).
Catalytic Applications
Selva et al. (2008) reported on the sequential coupling of the transesterification of cyclic carbonates with selective N-methylation of anilines catalyzed by faujasites, demonstrating the compound's use in chemical synthesis processes. This method highlights its role in enhancing chemoselective reactions, important for industrial chemistry (Selva et al., 2008).
Synthesis of Monoarylated Acetaldehydes
Chernyak and Buchwald (2012) described a process using anilines and ethyl vinyl ether, showcasing a synthetic equivalent of α-arylation of acetaldehyde enolate. This study signifies the compound's utility in synthesizing valuable chemical intermediates with high functional group compatibility (Chernyak & Buchwald, 2012).
Degradation of Aniline by Persulfate Activation
Wu et al. (2018) investigated the degradation of aniline by persulfate activated with rice straw biochar. The findings suggest that related compounds could be effectively utilized in environmental applications, specifically in pollutant degradation processes (Wu et al., 2018).
Insertion of Sulfur Dioxide
Liu, Zheng, and Wu (2017) developed a facile assembly method for 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide, starting from anilines. This research contributes to the synthesis of sulfonated oxindoles, indicating potential applications in pharmaceutical synthesis and material science (Liu et al., 2017).
特性
IUPAC Name |
2-(2-methylsulfanylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQYJXHLIHNPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=CC=CC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2733368.png)
![(Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2733369.png)
![5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2733370.png)
![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2733372.png)

![2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2733374.png)


![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2733378.png)


![3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one](/img/structure/B2733383.png)
![N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2733386.png)
